2-Chloropropan-1-amine
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Overview
Description
2-Chloropropan-1-amine is an organic compound with the molecular formula C3H8ClN. It is a chlorinated amine, specifically a primary amine where the amino group is attached to the second carbon of a propane chain.
Preparation Methods
2-Chloropropan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropanol with ammonia under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. Another method involves the direct chlorination of propan-1-amine using chlorine gas in the presence of a suitable solvent .
Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
2-Chloropropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-propanolamine.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: Reduction of this compound can yield different amines depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloropropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloropropan-1-amine involves its reactivity as a nucleophile and its ability to form stable intermediates with various electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. In biological systems, it may interact with enzymes and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Chloropropan-1-amine can be compared with other chlorinated amines, such as 2-chloroethylamine and 3-chloropropan-1-amine. These compounds share similar reactivity patterns but differ in their structural properties and specific applications. For example, 2-chloroethylamine is often used in the synthesis of pharmaceuticals, while 3-chloropropan-1-amine finds applications in polymer chemistry .
Similar Compounds
- 2-Chloroethylamine
- 3-Chloropropan-1-amine
- 2-Chloro-2-methylpropan-1-amine
These compounds highlight the versatility and range of applications of chlorinated amines in various fields of research and industry .
Properties
IUPAC Name |
2-chloropropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN/c1-3(4)2-5/h3H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALURCNQKQFMOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276402, DTXSID60903785 |
Source
|
Record name | 2-chloropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_4532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14753-25-4 |
Source
|
Record name | 2-chloropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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